

# An In-depth Technical Guide to Methyl 3-Methoxyacrylate

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## Compound of Interest

Compound Name: Methyl 3-methoxyacrylate

Cat. No.: B3022804

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## Introduction

**Methyl 3-methoxyacrylate**, a versatile organic compound, serves as a crucial building block in a multitude of synthetic applications. Its unique chemical structure, featuring both an acrylate and an enol ether functional group, makes it a valuable precursor in the synthesis of a wide array of fine chemicals, including pharmaceuticals, agrochemicals, and polymers. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and reactivity of **methyl 3-methoxyacrylate**, with a particular focus on its relevance to researchers and professionals in the field of drug development.

## Physicochemical Properties

**Methyl 3-methoxyacrylate** is a colorless to light yellow liquid with a mild, fruity odor. It is soluble in many organic solvents but sparingly soluble in water.<sup>[1]</sup> A summary of its key physical and chemical properties is presented in the tables below.

### Table 1: General and Physical Properties

| Property                              | Value   | Source(s) |
|---------------------------------------|---|-----------|
| Molecular Formula                     | C <sub>5</sub> H <sub>8</sub> O <sub>3</sub>  | [2]       |
| Molecular Weight                      | 116.12 g/mol  | [2][3]    |
| Appearance                            | Colorless to light yellow liquid  | [4][5]    |
| Melting Point                         | 3-4 °C  | [4][6]    |
| Boiling Point                         | 169 °C @ 760 mmHg; 56 °C @ 18 mmHg  | [7][8]    |
| Density                               | 1.08 g/mL at 25 °C  | [8]       |
| Refractive Index (n <sup>20</sup> /D) | 1.451   | [8]       |
| Flash Point                           | 65 °C (149 °F)  | [7]       |
| Vapor Pressure                        | 3.05 mmHg at 25°C   | [4]       |
| Solubility                            | Soluble in most organic solvents (e.g., methanol, THF, dichloromethane, toluene, acetone, DMSO, DMF); Sparingly soluble in water. | [1][9]    |

**Table 2: Spectroscopic Data**

| Spectroscopy   | Data  | Source(s) |
|--|---|-----------|
| <sup>1</sup> H NMR (CDCl <sub>3</sub> , 300 MHz)     | δ (ppm): 7.56 (d, J=12.6 Hz, 1H), 5.13 (d, J=12.6 Hz, 1H), 3.63 (s, 3H), 3.62 (s, 3H)   | [9]       |
| <sup>13</sup> C NMR (CDCl <sub>3</sub> , 75.5 MHz)   | δ (ppm): 167.5, 162.7, 95.2, 56.8, 50.5   | [9]       |
| **Infrared (IR, CH <sub>2</sub> Cl <sub>2</sub> ) ** | ν (cm <sup>-1</sup> ): 2956, 2852, 1717 (C=O), 1629 (C=C), 1436, 1332, 1251, 1223, 1196, 1174, 1139, 1102, 961, 918, 828, 747 | [9]       |

## Synthesis and Experimental Protocols

**Methyl 3-methoxyacrylate** can be synthesized through various routes. The selection of a particular method often depends on the availability of starting materials, desired scale, and economic considerations. Below are summaries of common synthetic approaches.

### Synthesis from Methyl Propiolate

One common laboratory-scale synthesis involves the Michael addition of methanol to methyl propiolate, often catalyzed by a base such as N-methylmorpholine.

Experimental Protocol:

- To a solution of methyl propiolate in methanol, a catalytic amount of N-methylmorpholine is added at room temperature.
- The reaction mixture is stirred for a specified period, and the progress is monitored by an appropriate analytical technique (e.g., TLC or GC).
- Upon completion, the solvent and catalyst are removed under reduced pressure.
- The crude product is then purified by vacuum distillation to yield pure **methyl 3-methoxyacrylate**.

### Synthesis from 3,3-Dimethoxypropionate

Another industrially relevant method is the catalytic elimination of methanol from methyl 3,3-dimethoxypropionate under acidic conditions.

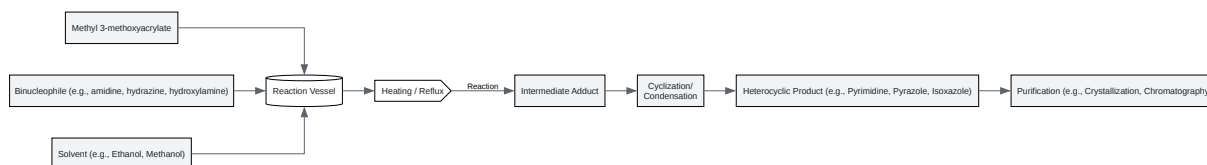
Experimental Protocol:

- Methyl 3,3-dimethoxypropionate is mixed with an acid catalyst, such as p-toluenesulfonic acid.<sup>[10]</sup>
- The mixture is heated to a high temperature (e.g., 160-190 °C) to induce the elimination of methanol.<sup>[10][11]</sup>
- The progress of the cracking reaction is monitored over several hours.

- The resulting **methyl 3-methoxyacrylate** is isolated and purified by vacuum distillation.[10]  
[11]

## Generalized Synthetic Workflow

The synthesis of heterocyclic compounds using **methyl 3-methoxyacrylate** often follows a generalized workflow, as depicted in the diagram below. This involves the reaction of **methyl 3-methoxyacrylate** with a suitable binucleophile, leading to a cyclization reaction to form the desired heterocyclic ring system.



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A generalized workflow for the synthesis of heterocyclic compounds from **methyl 3-methoxyacrylate**.

## Reactivity and Applications in Drug Development

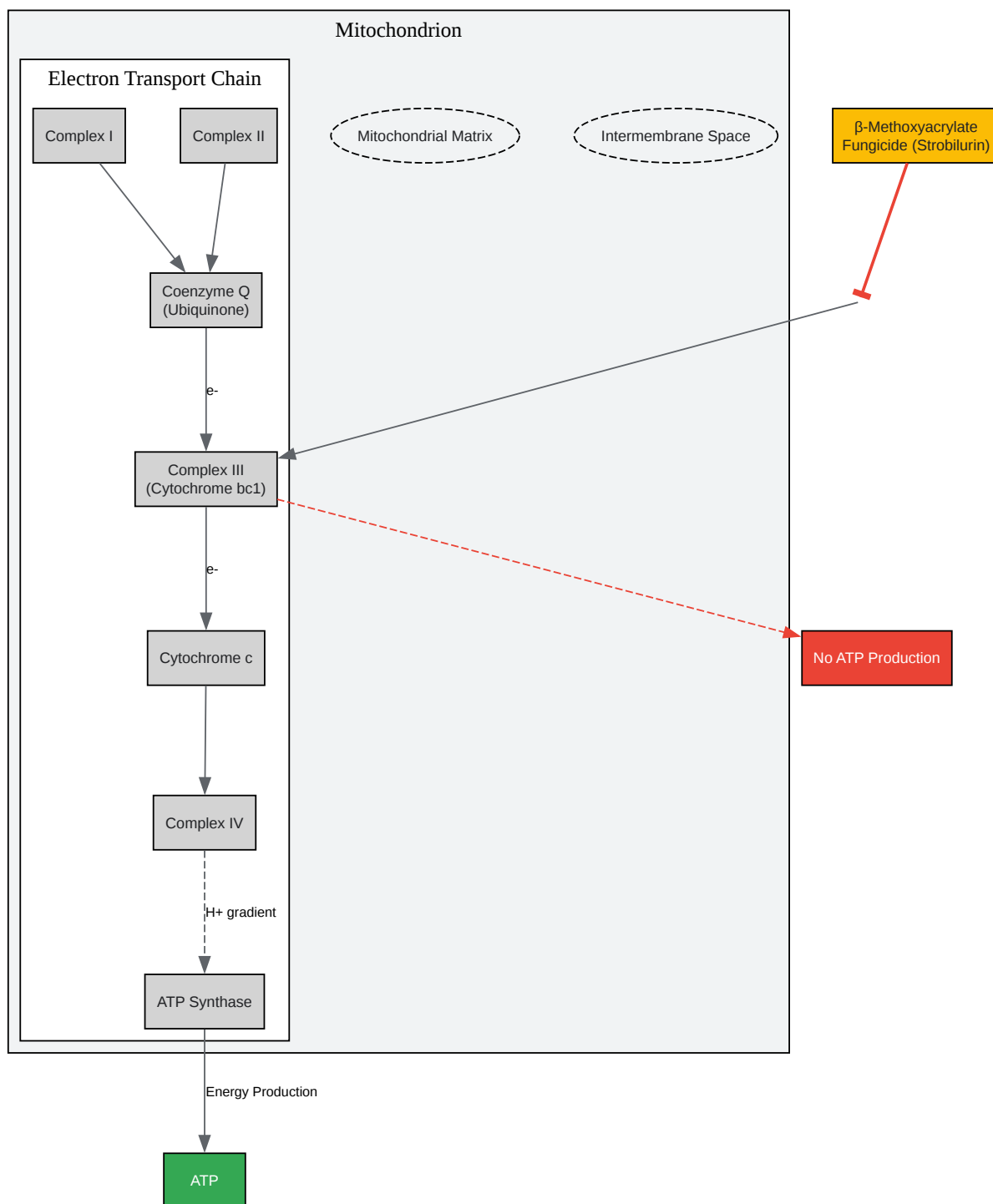
The reactivity of **methyl 3-methoxyacrylate** is dominated by the electrophilic nature of the double bond, making it an excellent Michael acceptor.[9] This property is extensively utilized in organic synthesis, particularly for the construction of heterocyclic scaffolds that are prevalent in many pharmaceutical agents.

## Synthesis of Heterocycles

**Methyl 3-methoxyacrylate** is a key intermediate in the synthesis of various heterocyclic compounds, such as pyrimidines, pyrazoles, and isoxazoles. These ring systems form the core of numerous drugs with a wide range of biological activities.

## The $\beta$ -Methoxyacrylate Pharmacophore and Mechanism of Action

The  $\beta$ -methoxyacrylate moiety is a well-established pharmacophore, most notably in the strobilurin class of fungicides.<sup>[12]</sup> Although **methyl 3-methoxyacrylate** itself is a precursor, its core structure is responsible for the biological activity of these compounds. Strobilurins act by inhibiting mitochondrial respiration.<sup>[12]</sup> They bind to the Quinone outside (Qo) site of the cytochrome bc<sub>1</sub> complex (Complex III) in the electron transport chain, thereby blocking the transfer of electrons and inhibiting the production of ATP, which is essential for cellular energy.<sup>[13][14]</sup> This ultimately leads to the cessation of fungal growth and cell death.<sup>[12]</sup>



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